molecular formula C14H20O3Si B11854552 4-(3-Methoxy-4-((trimethylsilyl)oxy)phenyl)but-3-en-2-one

4-(3-Methoxy-4-((trimethylsilyl)oxy)phenyl)but-3-en-2-one

Cat. No.: B11854552
M. Wt: 264.39 g/mol
InChI Key: NYBBNHAYBXNYDG-VOTSOKGWSA-N
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Description

4-(3-Methoxy-4-((trimethylsilyl)oxy)phenyl)but-3-en-2-one is an organic compound characterized by its unique structure, which includes a methoxy group, a trimethylsilyloxy group, and a butenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxy-4-((trimethylsilyl)oxy)phenyl)but-3-en-2-one typically involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with trimethylsilyl chloride in the presence of a base such as pyridine. This reaction forms the trimethylsilyloxy derivative, which is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxy-4-((trimethylsilyl)oxy)phenyl)but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the butenone moiety to a butanol derivative.

    Substitution: The methoxy and trimethylsilyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

4-(3-Methoxy-4-((trimethylsilyl)oxy)phenyl)but-3-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Methoxy-4-((trimethylsilyl)oxy)phenyl)but-3-en-2-one involves its interaction with various molecular targets. The methoxy and trimethylsilyloxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The butenone moiety can undergo nucleophilic addition reactions, which are crucial for its biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Methoxy-4-((trimethylsilyl)oxy)phenyl)but-3-en-2-one is unique due to its specific combination of functional groups and the butenone moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in synthesis and material science.

Properties

Molecular Formula

C14H20O3Si

Molecular Weight

264.39 g/mol

IUPAC Name

(E)-4-(3-methoxy-4-trimethylsilyloxyphenyl)but-3-en-2-one

InChI

InChI=1S/C14H20O3Si/c1-11(15)6-7-12-8-9-13(14(10-12)16-2)17-18(3,4)5/h6-10H,1-5H3/b7-6+

InChI Key

NYBBNHAYBXNYDG-VOTSOKGWSA-N

Isomeric SMILES

CC(=O)/C=C/C1=CC(=C(C=C1)O[Si](C)(C)C)OC

Canonical SMILES

CC(=O)C=CC1=CC(=C(C=C1)O[Si](C)(C)C)OC

Origin of Product

United States

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